Ethyl phthalazine-5-carboxylate
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Overview
Description
Ethyl phthalazine-5-carboxylate is a heterocyclic compound that belongs to the phthalazine family Phthalazines are known for their significant biological activities and pharmacological properties This compound is characterized by the presence of a phthalazine ring fused with a benzene ring and an ethyl ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl phthalazine-5-carboxylate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-5-carboxylic acid. This intermediate is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. Catalysts and solvents are recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl phthalazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-5-carboxylic acid.
Reduction: Reduction reactions can convert it to phthalazine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of ethyl phthalazine-5-carboxylate involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes or receptors involved in critical pathways, leading to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exhibiting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl phthalazine-5-carboxylate can be compared with other similar compounds, such as:
Phthalazine: The parent compound, which lacks the ethyl ester group.
Phthalazinone: A derivative with a keto group at the 2-position.
Pyrazolo[1,2-b]phthalazine-5,10-dione: A more complex derivative with additional rings fused to the phthalazine core.
These compounds share the phthalazine core structure but differ in their functional groups and overall chemical properties, which can influence their biological activities and applications.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl phthalazine-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-3-4-8-6-12-13-7-10(8)9/h3-7H,2H2,1H3 |
InChI Key |
LPMMACPCUSAZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=CN=NC=C21 |
Origin of Product |
United States |
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